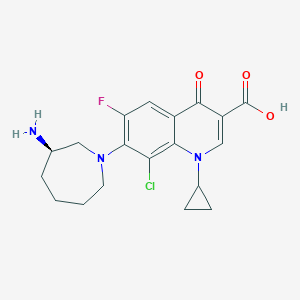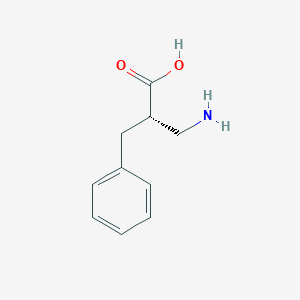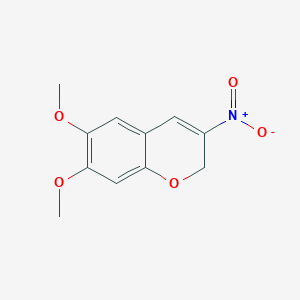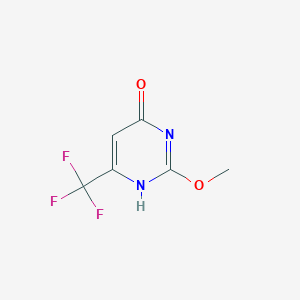
Besifloxacina
Descripción general
Descripción
Besifloxacina es un antibiótico fluoroquinolónico de cuarta generación, utilizado principalmente para el tratamiento de la conjuntivitis bacteriana. Se comercializa bajo el nombre comercial Besivance y está disponible como suspensión oftálmica. This compound fue desarrollada por SSP Co. Ltd., Japón, y posteriormente licenciada a InSite Vision Incorporated para su uso oftálmico .
Aplicaciones Científicas De Investigación
Besifloxacina tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como un compuesto modelo para estudiar la síntesis y las reacciones de las fluoroquinolonas. En biología, se investiga la this compound por sus propiedades antimicrobianas y su capacidad para inhibir la girasa del ADN bacteriano y la topoisomerasa IV .
En medicina, la this compound se utiliza principalmente para tratar la conjuntivitis bacteriana y prevenir complicaciones infecciosas en pacientes que se someten a terapia láser para cataratas. Su eficacia y seguridad se han probado clínicamente en diversos grupos de edad, incluidos niños y ancianos .
En la industria, la this compound se utiliza en el desarrollo de sistemas avanzados de administración de fármacos, como nanocristales y nanoemulsiones, para mejorar su solubilidad y biodisponibilidad .
Mecanismo De Acción
Besifloxacina ejerce sus efectos inhibiendo dos enzimas bacterianas esenciales: la girasa del ADN y la topoisomerasa IV. Estas enzimas juegan un papel crucial en la síntesis y replicación del ADN bacteriano. Al inhibir estas enzimas, la this compound interrumpe los procesos de replicación, transcripción y reparación del ADN, lo que finalmente lleva a la muerte de las células bacterianas .
Direcciones Futuras
Besifloxacin is an appropriate option for the treatment of bacterial conjunctivitis, and its use in the treatment of bacterial keratitis and lid disorders, as well as for surgical prophylaxis, appears promising and warrants further evaluation . There is ongoing research into developing a nanotechnology-based drug delivery preparation to overcome the hurdle of its low solubility in water .
Análisis Bioquímico
Biochemical Properties
. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, besifloxacin disrupts the bacterial DNA processes, leading to bacterial cell death. Besifloxacin interacts with bacterial DNA gyrase and topoisomerase IV through binding interactions, which prevent the supercoiling and decatenation of bacterial DNA .
Cellular Effects
Besifloxacin has significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death . In mammalian cells, besifloxacin has minimal impact due to its selective inhibition of bacterial enzymes. It can influence cell signaling pathways and gene expression in bacterial cells, leading to the eradication of bacterial infections .
Molecular Mechanism
The molecular mechanism of besifloxacin involves the inhibition of DNA gyrase and topoisomerase IV . By binding to these enzymes, besifloxacin prevents the supercoiling of bacterial DNA, which is essential for DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks and ultimately results in bacterial cell death. Besifloxacin’s ability to inhibit both DNA gyrase and topoisomerase IV reduces the likelihood of bacterial resistance development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of besifloxacin have been observed to change over time. Besifloxacin demonstrates high stability and sustained antibacterial activity over extended periods . Studies have shown that besifloxacin maintains its efficacy in vitro and in vivo, with minimal degradation. Long-term exposure to besifloxacin has been associated with sustained antibacterial effects and low potential for resistance development .
Dosage Effects in Animal Models
The effects of besifloxacin vary with different dosages in animal models. At therapeutic doses, besifloxacin effectively eradicates bacterial infections without causing significant adverse effects . At higher doses, besifloxacin may exhibit toxic effects, including ocular irritation and inflammation. Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance antibacterial efficacy but increases the risk of adverse effects .
Metabolic Pathways
Besifloxacin is primarily metabolized through hepatic pathways . It interacts with various enzymes and cofactors involved in drug metabolism, including cytochrome P450 enzymes. Besifloxacin’s metabolism results in the formation of inactive metabolites, which are excreted through renal and biliary routes. The metabolic pathways of besifloxacin do not significantly affect metabolic flux or metabolite levels in the body .
Transport and Distribution
Besifloxacin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution. Besifloxacin’s localization and accumulation are influenced by its physicochemical properties, including lipophilicity and molecular size. It achieves high concentrations in ocular tissues, particularly the tear fluid and conjunctiva .
Subcellular Localization
Besifloxacin’s subcellular localization is primarily within the cytoplasm and nucleus of bacterial cells . It does not exhibit significant subcellular localization in mammalian cells due to its selective inhibition of bacterial enzymes. Besifloxacin’s activity and function are not significantly affected by targeting signals or post-translational modifications. Its primary mode of action is through the inhibition of bacterial DNA gyrase and topoisomerase IV .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Besifloxacina se sintetiza a través de un proceso de múltiples pasos que involucra la formación de intermediarios claveLas condiciones de reacción a menudo implican el uso de reactivos y catalizadores específicos para facilitar la formación del compuesto final .
Métodos de producción industrial: En entornos industriales, la this compound se produce utilizando técnicas avanzadas como la formulación de nanocristales y los métodos de nanoemulsión. Estos métodos mejoran la solubilidad y la biodisponibilidad del compuesto, haciéndolo más efectivo para el uso oftálmico. Por ejemplo, los nanocristales de this compound se preparan mediante molienda húmeda a pequeña escala y metodología de superficie de respuesta, utilizando estabilizadores como Povacoat .
Análisis De Reacciones Químicas
Tipos de reacciones: Besifloxacina se somete a varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones de reacción se controlan cuidadosamente para garantizar el resultado deseado, como mantener temperaturas y niveles de pH específicos .
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen derivados de this compound con mejor eficacia y estabilidad. Estos derivados a menudo se prueban para su actividad antimicrobiana y perfiles de seguridad .
Comparación Con Compuestos Similares
Besifloxacina es única entre las fluoroquinolonas debido a su estructura química y su actividad antimicrobiana de amplio espectro. Posee una actividad equilibrada contra bacterias Gram-positivas y Gram-negativas, incluido el Staphylococcus aureus resistente a la meticilina y el Staphylococcus epidermidis .
Compuestos similares:
Gatifloxacina: Similar a la this compound, pero tiene un sustituyente metoxi en la posición C-8.
Moxifloxacina: También similar, pero difiere en tener un grupo metoxi en la posición C-8 y un sustituyente diferente en la posición C-7.
Levofloxacina: Otra fluoroquinolona con una estructura química y un espectro de actividad diferentes
La estructura única de la this compound, que incluye un átomo de cloro en la posición C-8 y un grupo amino-azepinilo en la posición C-7, contribuye a su mayor eficacia y su menor potencial para la resistencia bacteriana .
Propiedades
IUPAC Name |
7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23/h7,9-11H,1-6,8,22H2,(H,26,27)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFGVLORLPOAEC-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161706 | |
| Record name | Besifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Not soluble in water | |
| Record name | Besifloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06771 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Besifloxacin is a bactericidal fluroquinolone-type antibiotic that inhibits bacterial enzymes, DNA gyrase and topoisomerase IV. By inhibiting DNA gyrase, DNA replication, transcription, and repair is impaired. By inhibiting topoisomerase IV, decatenation during cell devision is impaired. Inhibiting these two targets also slows down development of resistance. | |
| Record name | Besifloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06771 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
141388-76-3 | |
| Record name | Besifloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141388-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Besifloxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141388763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Besifloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06771 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Besifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00161706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BESIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFE2NBZ7NX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of besifloxacin?
A1: Besifloxacin, like other fluoroquinolones, exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. [, ] These enzymes are essential for bacterial DNA replication, transcription, and repair. [, ]
Q2: How does besifloxacin interact with its target enzymes?
A2: Besifloxacin binds to the enzyme-DNA complex, stabilizing the cleavable complex and preventing the resealing of the DNA strand. [] This leads to the accumulation of double-stranded DNA breaks and ultimately cell death. []
Q3: Does besifloxacin exhibit balanced activity against both DNA gyrase and topoisomerase IV?
A3: Yes, studies have shown that besifloxacin displays potent, relatively balanced activity against both DNA gyrase and topoisomerase IV in Staphylococcus aureus and Streptococcus pneumoniae. [] This balanced activity is thought to contribute to its enhanced potency and potentially slower development of resistance. []
Q4: What is the molecular formula and weight of besifloxacin?
A4: The molecular formula of besifloxacin is C21H25ClFN3O4, and its molecular weight is 433.89 g/mol. You can find structural information in the papers cited.
Q5: Does besifloxacin have chiral centers, and if so, which enantiomer is clinically relevant?
A5: Yes, besifloxacin is a chiral molecule. The R-enantiomer of besifloxacin hydrochloride exhibits higher antibacterial activity and is the clinically used form. [, ]
Q6: What is known about the stability of besifloxacin under various conditions?
A6: Besifloxacin nanocrystals, stabilized with Povacoat®, were found to be stable for 90 days under accelerated stability studies. [] The average hydrodynamic diameter, polydispersity index, and drug content did not significantly change during this period. [] Further investigation into the stability of other formulations and under various storage conditions is warranted.
Q7: Have any formulation strategies been explored to improve the delivery and efficacy of besifloxacin?
A7: Yes, several approaches have been investigated, including:
- Nanocrystals: Besifloxacin nanocrystals were developed using wet milling techniques to enhance solubility and potentially improve bioavailability. []
- Hyaluronic acid-based films: Biodegradable films composed of cross-linked, thiolated carboxymethylated hyaluronic acid have shown promise for the sustained delivery of besifloxacin to the eye. []
- Non-erodible ocular inserts: Formulations using pullulan and polyvinyl pyrrolidone as a drug reservoir, PEG 400 as a plasticizer, and Eudragit RS-100 as a rate-controlling membrane were investigated for sustained drug release. []
Q8: What is the ocular penetration of besifloxacin after topical administration?
A9: Besifloxacin demonstrates good ocular penetration in rabbits and monkeys. [, ] Following topical administration, it is rapidly absorbed and achieves sustained concentrations in anterior ocular tissues, including the conjunctiva, cornea, and aqueous humor. [, ]
Q9: How does the ocular pharmacokinetic profile of besifloxacin compare to other fluoroquinolones?
A10: In rabbit studies, besifloxacin demonstrated higher and more sustained concentrations in tear fluid compared to moxifloxacin and gatifloxacin after a single administration. [] This resulted in a significantly higher area under the curve (AUC) to minimum inhibitory concentration (MIC) ratio for besifloxacin. []
Q10: Does besifloxacin exhibit significant systemic exposure after topical ocular administration?
A11: No, topical besifloxacin results in minimal systemic exposure. [, ] Following repeated topical ocular administration in humans, maximum plasma concentrations were generally below 0.5 ng/mL. []
Q11: What is the spectrum of activity of besifloxacin against common ocular pathogens?
A12: Besifloxacin exhibits broad-spectrum activity against a wide range of ocular pathogens, including Gram-positive and Gram-negative bacteria. [, , , ] It shows potent activity against key pathogens associated with bacterial conjunctivitis, such as Staphylococcus aureus, Streptococcus pneumoniae, Staphylococcus epidermidis, Haemophilus influenzae, Moraxella catarrhalis, and Corynebacterium spp. [, , ]
Q12: Does besifloxacin retain activity against fluoroquinolone-resistant bacterial strains?
A13: Yes, besifloxacin has demonstrated potent activity against several fluoroquinolone-resistant strains, including methicillin-resistant S. aureus (MRSA) and methicillin-resistant S. epidermidis (MRSE). [, , , ] It was found to be four-fold to ≥ 128-fold more potent than other fluoroquinolones against ciprofloxacin-resistant MRSA and MRSE. []
Q13: What is the efficacy of besifloxacin in animal models of bacterial keratitis?
A14: Besifloxacin has shown efficacy in rabbit models of bacterial keratitis caused by MRSA and Pseudomonas aeruginosa. [, , ] In these models, topical besifloxacin significantly reduced bacterial load in the cornea and demonstrated clinical improvement compared to control groups. [, , ]
Q14: What are the known mechanisms of resistance to besifloxacin?
A15: The primary mechanisms of resistance to besifloxacin, similar to other fluoroquinolones, involve mutations in the genes encoding DNA gyrase and topoisomerase IV. [, ] These mutations typically occur in the quinolone resistance-determining regions (QRDRs) of these enzymes. []
Q15: Do mutations associated with resistance to earlier fluoroquinolones affect besifloxacin activity?
A16: While mutations in DNA gyrase and topoisomerase IV can lead to increased MICs of besifloxacin, the impact of these mutations is less pronounced compared to earlier fluoroquinolones like ciprofloxacin and levofloxacin. [] This suggests that besifloxacin may retain activity against some fluoroquinolone-resistant strains. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)
![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)
![(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B178833.png)



![2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol](/img/structure/B178848.png)


![4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B178854.png)
